4”-trans-Hydroxy Cilostazol is a metabolite of Cilostazol.
4-cis-Hydroxy Cilostazol
CAS No.: 87153-04-6
Cat. No.: VC21340155
Molecular Formula: C20H27N5O3
Molecular Weight: 385.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 87153-04-6 |
---|---|
Molecular Formula | C20H27N5O3 |
Molecular Weight | 385.5 g/mol |
IUPAC Name | 6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) |
Standard InChI Key | KFXNZXLUGHLDBB-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Canonical SMILES | C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Appearance | White to Off-White Solid |
Melting Point | 200-202°C |
Chemical Identity and Structural Properties
4-cis-Hydroxy Cilostazol, registered under CAS number 87153-06-8, is a metabolic derivative of the parent drug cilostazol. The compound maintains the core structure of cilostazol with the addition of a hydroxyl group in the cis configuration at the 4-position of the cyclohexyl ring. This structural modification significantly influences its physicochemical properties and biological activity profile.
The compound's chemical name is 3,4-Dihydro-6-{4-[1-(cis-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy}-2(1H)-quinolinone, reflecting its molecular architecture with the characteristic quinolinone core connected to a tetrazole ring via a butoxy linker . The cyclohexyl group attached to the tetrazole contains the defining cis-hydroxyl group that gives the metabolite its name and distinctive properties.
Physicochemical Characteristics
The physicochemical properties of 4-cis-Hydroxy Cilostazol provide insight into its behavior in biological systems and pharmaceutical applications. Table 1 summarizes the key physicochemical parameters of this metabolite:
Parameter | Value |
---|---|
CAS Number | 87153-06-8 |
Molecular Formula | C₂₀H₂₇N₅O₃ |
Molecular Weight | 385.46000 |
Exact Mass | 385.21100 |
PSA (Polar Surface Area) | 102.16000 |
LogP | 2.57350 |
The molecular formula C₂₀H₂₇N₅O₃ indicates the addition of an oxygen atom compared to the parent cilostazol (C₂₀H₂₇N₅O₂), consistent with the hydroxylation process during metabolism . The compound's moderate lipophilicity (LogP of 2.57350) and polar surface area (102.16000) suggest a balanced profile that influences its distribution in biological compartments and interaction with target proteins.
Metabolic Context and Formation
4-cis-Hydroxy Cilostazol emerges from the complex metabolic pathways of cilostazol metabolism. Understanding its formation requires examination of the broader metabolic scheme involving cilostazol and its various metabolites.
Relationship to Other Metabolites
Of particular note is the distinction between cis- and trans-isomers in these metabolic products. The search results mention OPC-13217 as a cis-isomer of OPC-13213, indicating stereochemical variations within the metabolic pathway . Similarly, 4-cis-Hydroxy Cilostazol represents a specific stereoisomer with the hydroxyl group in the cis configuration, which likely influences its biological properties compared to potential trans-isomers.
Analytical Methods and Quantification
The accurate detection and quantification of 4-cis-Hydroxy Cilostazol in biological samples and pharmaceutical preparations requires sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) represents a primary technique for the analysis of cilostazol and its metabolites, including 4-cis-Hydroxy Cilostazol.
HPLC Analysis of Cilostazol Metabolites
Research has established HPLC methods for the simultaneous determination of cilostazol and its metabolites in various matrices. A validated HPLC method demonstrated linearity ranges of 100-4000 ng/ml for metabolites including OPC-13213, OPC-13217, and OPC-13326, with 100-2000 ng/ml for OPC-13015 and 1000-20000 ng/ml for cilostazol . These methods exhibit excellent correlation coefficients (≥0.991), indicating reliable quantitative performance.
The analytical methodology incorporates internal standardization and demonstrates recovery rates ranging from 81.2% to 101.0% across different concentration levels, with coefficient of variation values between 2.8% and 7.7% . Such robust analytical parameters ensure accurate quantification of 4-cis-Hydroxy Cilostazol and related compounds in research and clinical applications.
Cilostazol functions as a potent inhibitor of phosphodiesterase type 3A (PDE3A) with an IC50 value of 0.2 μM . This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, particularly in platelets, resulting in antiplatelet and vasodilatory effects. The compound inhibits platelet aggregation with an IC50 of approximately 0.9 μM, comparable to the reference compound milrinone (IC50 of 2 μM) .
Given the structural relationship between 4-cis-Hydroxy Cilostazol and cilostazol, the metabolite likely retains some degree of PDE3A inhibitory activity, though potentially with modified potency due to the hydroxyl group addition. By comparison, other metabolites show significant variations in activity; OPC-13015 demonstrates 3-fold greater potency in inhibiting platelet aggregation compared to cilostazol, while OPC-13213 exhibits 3-fold lower potency .
Research Applications and Future Directions
The investigation of 4-cis-Hydroxy Cilostazol continues to evolve, with several promising research directions emerging from current understanding.
Metabolic Profiling Studies
The comprehensive characterization of cilostazol's metabolic profile, including 4-cis-Hydroxy Cilostazol, supports pharmaceutical development and clinical applications. Time-course studies of metabolite formation in human liver microsomal incubation mixtures provide valuable insights into the kinetics and pathways of cilostazol metabolism . Such investigations facilitate predictions of in vivo metabolic behavior and potential variability across different patient populations.
Structure-Activity Relationship Analysis
The structural modifications represented by 4-cis-Hydroxy Cilostazol and other metabolites offer opportunities for structure-activity relationship analysis. By examining how specific structural changes, such as the addition of a cis-hydroxyl group, affect pharmacological activity, researchers can develop more targeted and efficacious compounds with optimized therapeutic profiles.
Deuterated Derivatives
The development of deuterated derivatives of 4-cis-Hydroxy Cilostazol represents an innovative approach to understanding metabolic pathways and potentially enhancing pharmacokinetic properties. Deuteration can alter metabolic stability and modify the drug's behavior in vivo, potentially leading to improved therapeutic profiles. These derivatives serve as valuable research tools for mechanistic studies and may represent candidates for next-generation pharmaceutical development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume